molecular formula C18H22N2O3S B2891933 (5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone CAS No. 618409-99-7

(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone

Cat. No. B2891933
CAS RN: 618409-99-7
M. Wt: 346.45
InChI Key: UTGVCZPDXCXSQC-UHFFFAOYSA-N
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Description

(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality (5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rhenium Complexes with Furan Ligands A study by Friedman et al. (2001) explored methanol addition to dihapto-coordinated rhenium complexes of furan, providing insights into the chemical behavior of furans in the presence of metal complexes. This research demonstrates the potential of furans in organometallic chemistry, particularly in the synthesis of complex organometallic frameworks which could be relevant for catalysis or material science (Friedman & Harman, 2001).

Catalytic Reduction of Furanic Compounds Nakagawa, Tamura, and Tomishige (2013) provided an overview of the catalytic reduction of biomass-derived furanic compounds with hydrogen. Their work highlights the importance of furanic compounds as platform chemicals in biorefinery, underscoring the relevance of such compounds in sustainable chemistry and energy production (Nakagawa, Tamura, & Tomishige, 2013).

Complex Formation of Pyrimidinones Research by Pod''yachev et al. (1994) into the complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone with dysprosium(III) tris(acetylacetonate) sheds light on the coordination chemistry of pyrimidinones. This study illustrates the utility of pyrimidinones in forming stable metal complexes, which could have implications in materials science and coordination chemistry (Pod''yachev et al., 1994).

Asymmetric Synthesis of Polyketide Spiroketals Meilert, Pettit, and Vogel (2004) conducted a study on the non-iterative asymmetric synthesis of C15 polyketide spiroketals, showcasing the synthetic utility of furan derivatives in the construction of complex organic molecules. This research has implications for the synthesis of natural products and pharmaceuticals (Meilert, Pettit, & Vogel, 2004).

properties

IUPAC Name

[5,6-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-13(2)24-18-15(12)10-19(9-14-5-3-7-22-14)11-20(18)17(21)16-6-4-8-23-16/h4,6,8,14H,3,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGVCZPDXCXSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)CC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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